2-(Trifluoromethoxy)pyridine-4-sulfonyl chloride
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Overview
Description
2-(Trifluoromethoxy)pyridine-4-sulfonyl chloride is a chemical compound known for its unique properties and applications in various fields. It contains a trifluoromethoxy group attached to a pyridine ring, which is further substituted with a sulfonyl chloride group. This combination of functional groups imparts distinct reactivity and stability to the compound, making it valuable in synthetic chemistry and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 2-chloro-5-(trifluoromethyl)pyridine with a sulfonyl chloride reagent under suitable conditions . The reaction conditions often involve the use of a base such as triethylamine and a solvent like dichloromethane to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethoxy)pyridine-4-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding sulfonamide, sulfonate, or sulfonothioate derivatives.
Oxidation and Reduction: The trifluoromethoxy group can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Solvents: Dichloromethane, acetonitrile, and tetrahydrofuran are frequently used solvents.
Catalysts: Bases such as triethylamine or pyridine are often employed to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include sulfonamides, sulfonates, and sulfonothioates, depending on the nucleophile used .
Scientific Research Applications
2-(Trifluoromethoxy)pyridine-4-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Trifluoromethoxy)pyridine-4-sulfonyl chloride involves its reactivity towards nucleophiles, leading to the formation of various derivatives. The trifluoromethoxy group enhances the compound’s stability and reactivity, while the sulfonyl chloride group acts as a reactive site for substitution reactions . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzenesulfonyl chloride: Similar in structure but with a benzene ring instead of a pyridine ring.
2-Chloro-5-(trifluoromethyl)pyridine: Lacks the sulfonyl chloride group but contains the trifluoromethyl group on a pyridine ring.
Uniqueness
2-(Trifluoromethoxy)pyridine-4-sulfonyl chloride is unique due to the presence of both the trifluoromethoxy and sulfonyl chloride groups on a pyridine ring. This combination imparts distinct reactivity and stability, making it valuable in various synthetic and industrial applications .
Properties
IUPAC Name |
2-(trifluoromethoxy)pyridine-4-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF3NO3S/c7-15(12,13)4-1-2-11-5(3-4)14-6(8,9)10/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJTADJYCGOFSJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1S(=O)(=O)Cl)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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